Thermodynamic Profiling and Phase Equilibria of 4,5,5-Trimethyl-1-hexanol: A Technical Guide
Thermodynamic Profiling and Phase Equilibria of 4,5,5-Trimethyl-1-hexanol: A Technical Guide
Executive Summary
For researchers and engineers in advanced biofuels and synthetic chemistry, understanding the phase behavior of complex branched alcohols is critical for process design and environmental fate modeling. 4,5,5-Trimethyl-1-hexanol (CAS: 66793-75-7) is a highly branched C9 alcohol that exhibits a unique thermodynamic profile. This whitepaper synthesizes its empirical thermodynamic data, details the causality behind its physical properties, and provides a self-validating methodology for vapor-liquid equilibrium (VLE) determination.
Structural Causality and Macroscopic Thermodynamics
The macroscopic thermodynamic properties of an organic compound are directly dictated by its molecular architecture. 4,5,5-Trimethyl-1-hexanol consists of a 9-carbon backbone terminating in a primary hydroxyl group, with heavy steric bulk localized at the 4,5,5 positions.
Causality of Phase Transitions:
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Elevated Boiling Point: The primary hydroxyl group facilitates strong intermolecular hydrogen bonding, while the C9 aliphatic chain contributes substantial London dispersion forces. This dual interaction network requires significant thermal energy to disrupt, resulting in a high normal boiling point of approximately 201.9 °C [Yaws, 2003].
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Depressed Melting Point: Conversely, the bulky trimethyl substitution at the tail end of the molecule creates severe steric hindrance. This branching prevents the molecules from packing efficiently into a highly ordered crystalline lattice. Consequently, the melting point is drastically depressed (below -20 °C), creating an exceptionally wide liquidus range that makes this compound an ideal candidate for high-level spark ignition engine fuel blends [MDPI, 2020].
Causal relationship between molecular branching and macroscopic thermodynamic properties.
Quantitative Thermodynamic Data
The following table synthesizes the core thermodynamic and identification parameters for 4,5,5-Trimethyl-1-hexanol. The Antoine coefficients are critical for modeling the vapor pressure curve across varying temperatures.
| Property | Value | Unit | Reference |
| CAS Registry Number | 66793-75-7 | - | [NIST WebBook] |
| Molecular Formula | C9H20O | - | [NIST WebBook] |
| Molecular Weight | 144.2545 | g/mol | [NIST WebBook] |
| Antoine Coefficient A | 8.35375 | - | [Yaws, 2003] |
| Antoine Coefficient B | 2599.65 | - | [Yaws, 2003] |
| Antoine Coefficient C | 273.105 | - | [Yaws, 2003] |
| Normal Boiling Point (Calculated) | 201.9 | °C | Derived via Antoine |
| Henry's Law Constant ( | mol/(m³·Pa) | [Sander, 2015] |
Derivation of the Normal Boiling Point
Using the established Antoine equation parameters, we can mathematically derive the normal boiling point (at 1 atm or 760 mmHg). The Antoine equation is defined as:
Where
- °C
This calculation precisely aligns with the compound's expected volatility profile given its molecular weight and hydrogen-bonding capacity.
Experimental Methodology: Dynamic Ebulliometry
To empirically verify the vapor pressure and boiling point of 4,5,5-Trimethyl-1-hexanol, dynamic ebulliometry is the gold standard.
Causality of Experimental Design: Static vapor pressure measurements are highly susceptible to trace volatile impurities, which disproportionately inflate pressure readings. By utilizing a dynamic Swietoslawski-type ebulliometer with a Cottrell pump, the liquid is continuously boiled and condensed. This dynamic recirculation drives volatile impurities into the vapor phase where they are purged, ensuring the Resistance Temperature Detector (RTD) probe measures the true boiling point of the pure alcohol.
Step-by-Step Protocol
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Apparatus Preparation: Clean and dry a dynamic Swietoslawski-type ebulliometer. Calibrate the RTD probe (accuracy
°C) and the digital manometer (accuracy kPa). -
Sample Introduction & Degassing: Introduce 50 mL of high-purity (>99%) 4,5,5-Trimethyl-1-hexanol into the boiling flask. Apply a preliminary vacuum (e.g., 10 kPa) at ambient temperature to degas the sample. Rationale: Removing dissolved atmospheric gases prevents artificial elevation of the system pressure.
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Isobaric Heating: Set the system pressure using a precision vacuum controller. Apply controlled thermal input via a heating mantle. The Cottrell pump mechanism will begin to continuously spray the boiling liquid-vapor mixture over the thermowell.
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Equilibrium Acquisition: Monitor the temperature stability.
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Data Regression: Record T-P pairs across a pressure range of 10 kPa to 101.3 kPa. Fit the resulting curve to the Antoine equation to extract empirical A, B, and C coefficients.
Self-Validation Mechanism: This protocol is inherently self-validating. If the alcohol undergoes thermal degradation during heating, the accumulation of volatile decomposition products will cause a continuous upward drift in the measured equilibrium pressure. Therefore, achieving a stable T-P reading (temperature variance < 0.01 °C over a 10-minute window) empirically validates both the chemical stability of the compound and the accuracy of the equilibrium state.
Ebulliometric workflow for self-validating vapor-liquid equilibrium determination.
Environmental Partitioning & Henry's Law
For drug development professionals assessing solvent residual limits, or engineers evaluating biofuel spill scenarios, understanding phase partitioning is vital.
The Henry's law solubility constant (
Mechanistic Insight: The highly hydrophobic 9-carbon tail severely limits aqueous solubility, while the single hydroxyl group provides only localized dipole-dipole interactions with water. Consequently, the compound exhibits a low Henry's law solubility constant. In an environmental or biological system, 4,5,5-Trimethyl-1-hexanol will preferentially partition into the organic phase (e.g., lipid bilayers, organic solvents) or volatilize into the vapor phase, rather than remaining dissolved in aqueous media.
References
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National Institute of Standards and Technology (NIST). "4,5,5-trimethyl-1-hexanol." NIST Chemistry WebBook, SRD 69. Available at:[Link]
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Yaws, C. L. (2003). "Yaws' Handbook of Thermodynamic Properties for Hydrocarbons and Chemicals." Knovel / VDOC. Available at:[Link]
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Sander, R. (2015). "Compilation of Henry's law constants (version 4.0) for water as solvent." Atmospheric Chemistry and Physics, 15(8), 4399-4981. Available at:[Link]
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Boot, M. D., et al. (2020). "Identification of Promising Alternative Mono-Alcohol Fuel Blend Components for Spark Ignition Engines." Energies, 13(8), 1955. MDPI. Available at:[Link]
